Quinazolin-2(1H)-one hydrochloride
Description
Quinazolin-2(1H)-one hydrochloride , also known as 2(1H)-Quinazolinone hydrochloride , is an organic compound with the chemical formula C₈H₆N₂·HCl . It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring . Quinazolin-2(1H)-one derivatives exhibit diverse biological activities and have been found in natural products and synthetic pharmaceutical molecules .
Synthesis Analysis
Several synthetic methods have been explored for quinazolin-2(1H)-one derivatives. Notably, electro-oxidative C–H azolation reactions of quinoxalin-2(1H)-ones have been developed. These mild reactions proceed under metal-, oxidant-, and reagent-free conditions, providing synthetically useful azolated quinoxalin-2(1H)-ones. Remarkably, this protocol can even be carried out using a pencil lead as an electrode and a 3 V battery as a power source .
Additionally, electrochemical synthesis using I₂-catalyzed tandem oxidation in aqueous solution has been employed to access a broad range of quinazolinones at room temperature. This approach demonstrates the potential for green and sustainable chemistry in quinazolinone synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core, with the nitrogen atom in the pyrimidine ring bearing a hydrogen chloride (HCl) group. The bicyclic arrangement imparts stability and influences its chemical properties .
Chemical Reactions Analysis
Quinazolin-2(1H)-one derivatives participate in various chemical reactions, including arylation, alkylation, acylation, and alkoxycarbonylation. These functionalizations occur via C–H bond activation, making them versatile intermediates for further synthetic transformations .
Properties
IUPAC Name |
1H-quinazolin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-8-9-5-6-3-1-2-4-7(6)10-8;/h1-5H,(H,9,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLDLMXFDMZYAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=O)N2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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